molecular formula C8H7Br2FO B13430573 2-Bromo-5-fluoro-4-methoxybenzyl bromide

2-Bromo-5-fluoro-4-methoxybenzyl bromide

Cat. No.: B13430573
M. Wt: 297.95 g/mol
InChI Key: HBJPRBIATMODND-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2FO. It is a derivative of benzyl bromide, featuring bromine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-methoxybenzyl bromide typically involves the bromination of 2-fluoro-4-methoxybenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-methoxybenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2-fluoro-4-methoxybenzyl derivatives.

Scientific Research Applications

2-Bromo-5-fluoro-4-methoxybenzyl bromide is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy and fluoro substituents influence the electronic properties of the benzene ring, affecting the compound’s reactivity and selectivity in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzyl bromide: Similar structure but lacks the fluorine substituent.

    2-Bromo-5-fluorobenzyl bromide: Similar structure but lacks the methoxy substituent.

    2-Fluoro-4-methoxybenzyl bromide: Similar structure but lacks one bromine substituent.

Uniqueness

2-Bromo-5-fluoro-4-methoxybenzyl bromide is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in the synthesis of diverse organic molecules.

Properties

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-fluoro-5-methoxybenzene

InChI

InChI=1S/C8H7Br2FO/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3

InChI Key

HBJPRBIATMODND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CBr)F

Origin of Product

United States

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